N-(3,3-Diethoxypropyl)-4-methyl-N-(pent-2-yn-1-yl)benzene-1-sulfonamide
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Overview
Description
- The sulfonamide core undergoes alkylation with 3,3-diethoxypropyl bromide.
- Reaction conditions: This step is usually performed under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Pent-2-yn-1-yl Group:
- The final step involves the coupling of the intermediate with pent-2-yn-1-yl bromide.
- Reaction conditions: This step is typically carried out using a palladium-catalyzed coupling reaction in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diethoxypropyl)-4-methyl-N-(pent-2-yn-1-yl)benzene-1-sulfonamide typically involves multiple steps:
-
Formation of the Benzene Sulfonamide Core:
- The starting material, 4-methylbenzenesulfonyl chloride, reacts with an appropriate amine to form the sulfonamide core.
- Reaction conditions: Typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Scientific Research Applications
N-(3,3-Diethoxypropyl)-4-methyl-N-(pent-2-yn-1-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new antibiotics or anticancer agents.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3,3-Diethoxypropyl)-4-methyl-N-(pent-2-yn-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. The compound’s unique structural features may also enable it to interact with multiple pathways, leading to diverse biological effects.
Comparison with Similar Compounds
N-(3,3-Diethoxypropyl)-4-methyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Similar structure but with a prop-2-yn-1-yl group instead of a pent-2-yn-1-yl group.
N-(3,3-Diethoxypropyl)-4-methyl-N-(but-2-yn-1-yl)benzene-1-sulfonamide: Similar structure but with a but-2-yn-1-yl group.
Uniqueness: N-(3,3-Diethoxypropyl)-4-methyl-N-(pent-2-yn-1-yl)benzene-1-sulfonamide is unique due to the presence of the pent-2-yn-1-yl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research.
Properties
CAS No. |
828913-59-3 |
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Molecular Formula |
C19H29NO4S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(3,3-diethoxypropyl)-4-methyl-N-pent-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C19H29NO4S/c1-5-8-9-15-20(16-14-19(23-6-2)24-7-3)25(21,22)18-12-10-17(4)11-13-18/h10-13,19H,5-7,14-16H2,1-4H3 |
InChI Key |
GTTIZDYBOHNIFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCN(CCC(OCC)OCC)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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